molecular formula C16H14N4S B11055784 4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile

4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile

Cat. No.: B11055784
M. Wt: 294.4 g/mol
InChI Key: GDQCFQOTROXIGJ-UHFFFAOYSA-N
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Description

4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, an ethylsulfanyl group, and a 4-methylphenyl group attached to a pyridine ring

Preparation Methods

The synthesis of 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the amino, ethylsulfanyl, and 4-methylphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the ethylsulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, making the compound valuable for research in drug development and therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE include:

    4-AMINO-2-METHYLPHENYL-METHANOL: This compound shares the amino and methylphenyl groups but differs in the overall structure.

    ETHYL 4-AMINO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE: Similar in having an ethylsulfanyl group and a 4-methylphenyl group, but with a different core structure. The uniqueness of 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-amino-2-ethylsulfanyl-6-(4-methylphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14N4S/c1-3-21-16-13(9-18)14(19)12(8-17)15(20-16)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3,(H2,19,20)

InChI Key

GDQCFQOTROXIGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(C(=N1)C2=CC=C(C=C2)C)C#N)N)C#N

Origin of Product

United States

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